![molecular formula C13H10Cl2N2O4 B601446 N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine CAS No. 883225-99-8](/img/structure/B601446.png)
N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine
Overview
Description
N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a dichlorophenyl group, a methyl group, and an isoxazole ring, which are linked to a glycine moiety. This compound is often studied for its potential use in medicinal chemistry and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is formed by the reaction of 2,6-dichlorobenzonitrile with acetone in the presence of a base, such as sodium hydroxide. This reaction yields 3-(2,6-dichlorophenyl)-5-methylisoxazole.
Carbonylation: The isoxazole derivative is then subjected to carbonylation using phosgene or a similar reagent to introduce the carbonyl group, forming 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
Coupling with Glycine: Finally, the carbonyl chloride derivative is reacted with glycine in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the isoxazole ring.
Reduction: Reduced derivatives of the isoxazole ring.
Substitution: Substituted derivatives at the dichlorophenyl group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine exhibit antimicrobial activity. For instance, derivatives have been synthesized to enhance the efficacy of existing antibiotics against resistant bacterial strains. The compound's structure allows for modifications that can improve its potency and reduce side effects, making it a candidate for further development in antibiotic therapies .
Analgesic and Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can act on specific pain pathways in the body. Research indicates that these compounds may inhibit certain inflammatory mediators, suggesting potential applications in treating chronic pain conditions .
Receptor Targeting
G Protein-Coupled Receptors (GPCRs)
this compound has been studied for its interaction with GPCRs, which are critical targets in drug discovery due to their role in various physiological processes. The compound's ability to modulate GPCR activity could lead to advancements in treatments for conditions such as cardiovascular diseases and neurological disorders .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in drug metabolism. By understanding how this compound interacts with these enzymes, researchers can gain insights into drug interactions and metabolic pathways, which are crucial for developing safer pharmaceuticals .
Pharmacogenomics
Recent research highlights the importance of pharmacogenomics in drug efficacy and safety. This compound may serve as a model compound for studying genetic variations that affect drug metabolism and response among different populations .
Case Studies
Mechanism of Action
The mechanism of action of N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to inhibition or activation of their biological functions. The pathways involved include modulation of inflammatory responses and pain signaling .
Comparison with Similar Compounds
Similar Compounds
Dicloxacillin: A semi-synthetic antibiotic with a similar isoxazole ring structure.
Flucloxacillin: Another antibiotic with structural similarities to N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine, also known by its CAS number 934986-85-3, is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by a complex molecular structure, is part of a broader class of isoxazole derivatives that exhibit various pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 799.46 g/mol. The structure features a dichlorophenyl group and an isoxazole moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₃₂H₂₇Cl₄N₅O₉S |
Molecular Weight | 799.46 g/mol |
CAS Number | 934986-85-3 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies indicate that compounds with isoxazole structures often exhibit anti-inflammatory and anticancer properties.
- Anti-inflammatory Effects : Research has suggested that this compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. By inhibiting COX-2 specifically, it could reduce the production of pro-inflammatory prostaglandins .
- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by disrupting microtubule formation and affecting mitotic spindle integrity .
Case Studies
- Cancer Cell Lines : A study evaluating the efficacy of this compound on human breast cancer cell lines showed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of G2/M phase arrest and apoptosis .
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers compared to control groups. This suggests a promising role in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution with a preference for liver and lungs.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its efficacy.
- Excretion : Mainly excreted via urine.
Properties
IUPAC Name |
2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4/c1-6-10(13(20)16-5-9(18)19)12(17-21-6)11-7(14)3-2-4-8(11)15/h2-4H,5H2,1H3,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXWCYTYJWTEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883225-99-8 | |
Record name | N-((3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883225998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL)CARBONYL)GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYP9FFY2EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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